1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid

Overview

Description

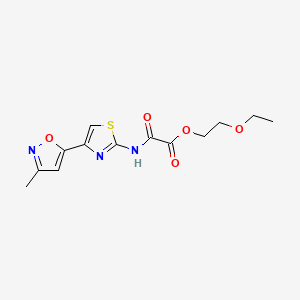

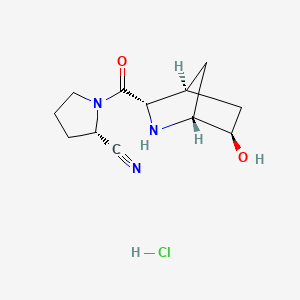

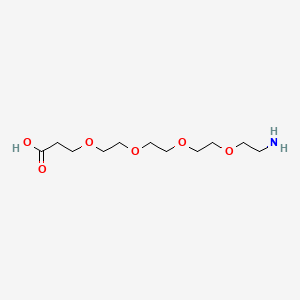

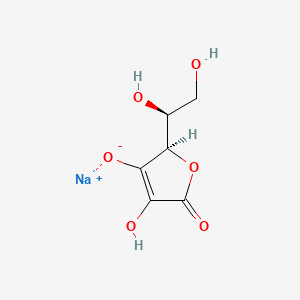

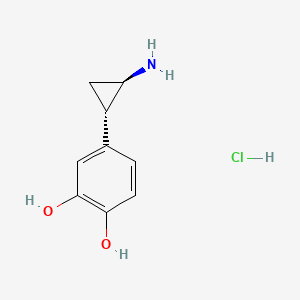

1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, also known as Amino-PEG4-acid, is a compound with the molecular formula C11H23NO6 . It is a type of polyethylene glycol (PEG) which is composed of ethylene glycol units .

Synthesis Analysis

The compound was synthesized from tetraethylene glycol through a 7-step sequence including esterification, mesylation, azide substitution with subsequent reduction followed by hydrolysis . The reaction conditions were optimized and easy to control, and the process yielded high amounts of the product .Molecular Structure Analysis

The structure of the product was identified by 1H and 13C NMR spectroscopy, elemental analysis, and electrospray ionisation mass spectrometry (ESI-MS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid include esterification, mesylation, azide substitution, reduction, and hydrolysis .Physical And Chemical Properties Analysis

The molecular weight of 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid is 265.30 g/mol . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications

Synthesis and Characterization

1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid has been synthesized from tetraethylene glycol, optimized for high yields through a multi-step process including esterification, mesylation, azide substitution, reduction, and hydrolysis. The synthesized compound has been characterized using NMR spectroscopy, elemental analysis, and electrospray ionisation mass spectrometry (ESI-MS) (Wu, Zong, & Ji, 2016).

Functional Materials Fabrication

Amino acids and short peptides, particularly those modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, exhibit self-assembly features suitable for the fabrication of functional materials. These Fmoc-modified amino acids and peptides have applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Corrosion Inhibition

Amino acids, including 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, are investigated for their corrosion inhibitive performance. Quantum chemical calculations and molecular dynamic simulations are employed to evaluate their effectiveness as corrosion inhibitors in different environments such as gas, water, acetic acid, and formic acid phases (Kaya, Tüzün, Kaya, & Obot, 2016).

Biodegradable Polymer Synthesis

Novel chiral nanostructured poly(amide-imide)s (PAIs) incorporating natural amino acids, including 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, have been synthesized and characterized for their biological activity and biodegradability. These PAIs exhibit potential for use in green mediums and demonstrate activity in fungal colonization and biodegradability studies (Mallakpour, Iderli, & Sabzalian, 2013).

Pharmaceutical Applications

Unusual amino acids, such as 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, play a significant role in modern medicinalchemistry. They serve as valuable building blocks for complex molecule synthesis, diverse elements for structure-activity relationship (SAR) campaigns, integral components of peptidomimetic drugs, and potential drugs on their own. Their unique three-dimensional structure offers a high degree of functionality, making them indispensable in drug development and design (Blaskovich, 2016).

Antimicrobial and Anticancer Activities

Research on synthetic antimicrobial peptides incorporating unnatural amino acids, including 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, reveals potent bactericidal activity against various pathogens. These peptides, with their unique amino acid sequences, demonstrate potential in treating infections and show promising activities against multiple cancer cell lines (Hicks, 2016).

properties

IUPAC Name |

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO6/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h1-10,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUZHSDZSMQOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627909 | |

| Record name | 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid | |

CAS RN |

663921-15-1 | |

| Record name | 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amino-PEG4-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

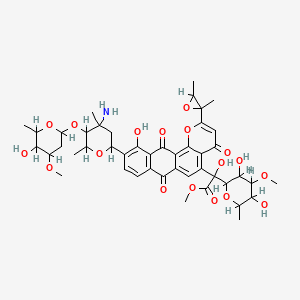

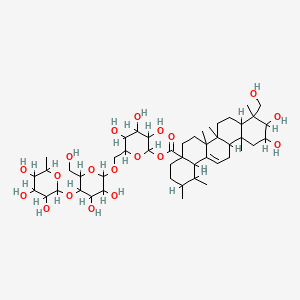

![(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1665286.png)

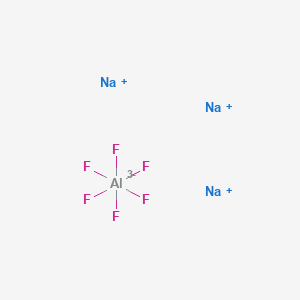

![6-methoxy-3-[[1-(2-methoxyethyl)tetrazol-5-yl]-(2-phenylethyl-(phenylmethyl)amino)methyl]-1H-quinolin-2-one](/img/structure/B1665288.png)